molecular formula C7H15NO B1295279 N,N-Dimethylpivalamide CAS No. 24331-71-3

N,N-Dimethylpivalamide

Cat. No. B1295279
CAS RN: 24331-71-3
M. Wt: 129.2 g/mol
InChI Key: RLVGHTRVYWUWSH-UHFFFAOYSA-N
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Description

N,N-Dimethylpivalamide is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as N,N-dimethylformamide and N,N-dimethylacetamide are mentioned as multipurpose reagents used in the synthesis of a variety of compounds under different experimental conditions . These related compounds share structural similarities with N,N-dimethylpivalamide, suggesting that it may also serve as a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves the use of N,N-dimethylformamide and N,N-dimethylacetamide, which can contribute their hydrogen, carbon, nitrogen, and oxygen atoms for creating diverse chemical structures . Although the synthesis of N,N-dimethylpivalamide itself is not detailed in the provided papers, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, has been characterized using various techniques including FT-IR, NMR, ESI-MS, and X-ray diffraction . Theoretical studies using DFT methods have also been conducted to optimize the molecular structures and investigate vibrational frequencies. These methods could be applied to N,N-dimethylpivalamide to gain insights into its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied, with high energy values indicating potential high reactivity for the free base and cationic species of the synthesized compound . This suggests that N,N-dimethylpivalamide could also exhibit interesting reactivity patterns, which could be explored through similar computational and experimental approaches.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dimethylpivalamide are not directly reported in the provided papers. However, the solvation energy values and stability in solution of related compounds have been studied, which could provide a basis for understanding the behavior of N,N-dimethylpivalamide in various environments . Additionally, the vibrational assignments and harmonic force constants reported for the related compounds could offer a comparative framework for assessing the properties of N,N-dimethylpivalamide.

Scientific Research Applications

Alzheimer's Disease Research

  • N,N-Dimethylpivalamide derivatives, like [18F]FDDNP, have been used in Alzheimer's disease research. A study demonstrated the use of [18F]FDDNP in positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

Chemical Synthesis

  • N,N-Dimethylpivalamide participates in chemical reactions such as the formation of amino substituted 1-oxa-3-azabutatrienium salts, playing a role in the synthesis of various chemical structures (Müller et al., 1985).

Neuropeptide Sequencing

  • In the field of neuropeptide sequencing, N-terminal dimethyl labeling techniques, which involve N,N-Dimethylpivalamide, have been used for de novo sequencing of neuropeptides directly from tissue extracts (Fu & Li, 2005).

Water Treatment

  • N,N-Dimethylpivalamide and its related compounds play a role in the production of N-nitrosodimethylamine (NDMA) during the disinfection of municipal wastewater effluent, with research focusing on the sources and fate of NDMA precursors in water treatment processes (Mitch & Sedlak, 2004).

Pharmacological Development

  • In the development of new drugs, compounds like N,N-dimethyl-(2-N',N'-dimethylaminomethylpyridyl-3)carbamate dihydrochloride, related to N,N-Dimethylpivalamide, have been investigated for their potential as anticholinesterase drugs (Prozorovskii et al., 2004).

Analytical Chemistry

  • In analytical chemistry, derivatization of amino acids with compounds like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/mass spectrometry analysis is a significant application area. This involves the use of N,N-Dimethylpivalamide-related reagents for sensitive detection and analysis (Liu et al., 2004).

Environmental Sciences

  • In environmental sciences, studies on the microbial degradation of N,N-Dimethylpivalamide and related compounds in water treatment have been conducted to understand their impact and removal from wastewater (Zhou et al., 2018).

properties

IUPAC Name

N,N,2,2-tetramethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,3)6(9)8(4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVGHTRVYWUWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179071
Record name N,N-Dimethyl-tert-butylcarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylpivalamide

CAS RN

24331-71-3
Record name N,N-Dimethyl-tert-butylcarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024331713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-tert-butylcarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
JLM Abboud, P Jiménez, MV Roux… - Journal of Physical …, 1995 - Wiley Online Library
The enthalpies of formation of the condensed phase and gaseous N,N‐dimethyl derivatives of pivalamide, 1‐adamantylcarboxamide and benzamide were determined by combustion …
Number of citations: 42 onlinelibrary.wiley.com
DA Bravo-Zhivotovskii, SD Pigarev… - Journal of …, 1983 - Elsevier
The reactions of triethylgermyllithium with N,N-dialkylated carboxamides have been investigated. N,N-Dimethylacetamide, N,N-dimethylpivalamide, N,N-diethyltrifluoroacetamide and N,…
Number of citations: 23 www.sciencedirect.com
G Bombieri, F Benetollo, G De Paoli - Acta Crystallographica Section …, 1983 - scripts.iucr.org
Mr= 638.3, triclinic, IT, a= 13.484 (2), b= 9.917 (2), c= 8.443 (2) A, a= 84.6 (1), 13= 93.3 (I) and y= 92.3 (1)(standard lattice obtainable with transformation matrix from I]-to P1 0, 1, 1/1, 0, 1/…
Number of citations: 3 scripts.iucr.org
M Witt, HF Grützmacher - International journal of mass spectrometry and …, 1997 - Elsevier
The gas phase basicity of butyramide (2a), caproamide (3a), isobutyramide (5a), pivalamide (6a), cyclopentanecarboxamide (7a), cyclohexanecarboxamide (8a), their N-methyl …
Number of citations: 20 www.sciencedirect.com
G Bombieri, F Benetollo, G De Paoli - Acta Crystallogr., Sect. C: Cryst. Struct …, 1983 - osti.gov
Msub(r)=638.3, triclinic, I1-bar, ..cap alpha..=13.484(2), b=9.917(2), c=8.443(2) A, ..cap alpha..=84.6(1), ..beta..=93.3(1) and ..gamma..=92.3(1)/sup 0/ (standard lattice obtainable with …
Number of citations: 0 www.osti.gov
E Müller, O Orama, G Huttner, JC Jochims - Tetrahedron, 1985 - Elsevier
N,N-Dimethylformamide (4a ) and N,N-dimethylpivalamide (4b ) react with carbonyl chloride isocyanate (5 ) in the presence of antimony pentachloride to afford the amino substituted 1-…
Number of citations: 14 www.sciencedirect.com
HC Brown, P Heim - The Journal of Organic Chemistry, 1973 - ACS Publications
Primary, secondary, and tertiary amide derivatives of bothaliphatic and aromatic carboxylic acids were re-duced rapidly and quantitatively intothe corresponding amines by excess …
Number of citations: 347 pubs.acs.org
Z Song, A DeMarco, M Zhao, EG Corley… - The Journal of …, 1999 - ACS Publications
L-733,725, a new immunosuppressant drug candidate, was prepared by a highly chemoselective alkylation of the macrolide ascomycin at the C32 hydroxy position with the imidazolyl …
Number of citations: 16 pubs.acs.org
YS Gyoung, SH Ko, NM Yoon - Journal of the Korean Chemical …, 1991 - koreascience.kr
Reduction of tertiary amides with various metal hydrides", such as lithium aluminum hydride" and borane", is reported to proceed mainly with car-bon-oxygen bond fission to give the …
Number of citations: 6 koreascience.kr
N Miyoshi, S Kimura, S Kubo… - Asian Journal of …, 2020 - Wiley Online Library
Ketone synthesis via the addition of organometallic reagents to amides has long been investigated. In many cases, it is necessary to control the solvent, reaction temperature, and …
Number of citations: 6 onlinelibrary.wiley.com

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